![molecular formula C27H23N3O2 B2646936 5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866727-87-9](/img/structure/B2646936.png)
5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Descripción
The compound 5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline features a tricyclic pyrazolo[4,3-c]quinoline core fused with a [1,4]dioxino ring system. This structure integrates a pyrazole moiety condensed with a quinoline nucleus, a framework renowned for its pharmacological versatility, including anti-inflammatory, anticancer, and receptor-binding activities . The dihydro-[1,4]dioxino component may confer metabolic stability compared to fully aromatic analogs .
Propiedades
IUPAC Name |
17-benzyl-14-(4-ethylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-2-18-8-10-20(11-9-18)26-22-17-30(16-19-6-4-3-5-7-19)23-15-25-24(31-12-13-32-25)14-21(23)27(22)29-28-26/h3-11,14-15,17H,2,12-13,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQJXXLERJZKTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound suggest possible interactions with various biological targets, leading to significant therapeutic implications.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of a dioxin moiety and a pyrazoloquinoline core, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of pyrazoloquinolines in inhibiting cancer cell proliferation.
- Topoisomerase Inhibition : Compounds in this class have been shown to inhibit topoisomerase enzymes, which are vital for DNA replication and transcription.
Anticancer Activity
A study published in Pharmaceuticals demonstrated that derivatives of pyrazolo[4,3-f]quinoline exhibited significant cytotoxic effects against various cancer cell lines. The most active compounds showed a growth inhibition (GI50) below 8 µM across multiple cancer types, including ACHN (renal), HCT-15 (colon), and NCI-H23 (lung) cell lines .
Table 1: Cytotoxicity Data of Pyrazoloquinoline Derivatives
Compound | Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|---|
1M | ACHN | < 8 | Topoisomerase IIα inhibition |
2E | HCT-15 | < 7 | Topoisomerase IIα inhibition |
2P | NCI-H23 | < 8 | Topoisomerase IIα inhibition |
The anticancer mechanism involves the inhibition of topoisomerases, particularly topoisomerase IIα. This enzyme is crucial for DNA replication; thus, its inhibition leads to apoptosis in rapidly dividing cancer cells. The study indicated that compounds like 2E and 2P effectively inhibited topoisomerase IIα activity comparable to etoposide, a well-known chemotherapeutic agent .
Case Studies
- In Vitro Studies : In vitro assessments showed that the tested compounds significantly reduced cell viability in several cancer cell lines. For instance, compound 2E demonstrated over 70% cytotoxicity against NUGC-3 gastric cancer cells at concentrations around 30 µM .
- In Vivo Studies : Although limited data exists on in vivo efficacy for this specific compound, related pyrazoloquinolines have shown promising results in animal models, suggesting potential for further development.
Comparación Con Compuestos Similares
Fluorinated Benzyl Derivatives
- 3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (C₂₇H₂₂FN₃O₂; Mol. Single-isotope mass: 439.1696, with ChemSpider ID 1600562 .
- 3-(4-Ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (C₂₇H₂₂FN₃O₂; Mol. Wt. 439.49): The ortho-fluorine substitution may sterically hinder interactions compared to para-substituted analogs, impacting pharmacological activity .
Chlorophenyl and Methoxy Derivatives
- 5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline (C₂₇H₂₂ClN₃O₃; Mol. Wt. 479.94): Methoxy groups enhance solubility but may reduce metabolic stability. The 4-chlorobenzyl group could improve target selectivity in anti-inflammatory pathways .
Anti-Inflammatory and iNOS Inhibition
- 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a): Exhibited potent inhibition of LPS-induced NO production (IC₅₀ = 0.39 µM) but high cytotoxicity (9% cell survival at 10 µM) .
- 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): Demonstrated improved anti-inflammatory activity (IC₅₀ ~ 0.5 µM) with reduced toxicity compared to 2a, highlighting the role of hydroxyl groups in balancing efficacy and safety .
Comparison with Target Compound
- The 4-ethylphenyl group could enhance metabolic stability over methoxy or amino substituents .
Data Tables: Comparative Analysis
Table 1. Physicochemical Properties of Selected Analogs
Table 2. Anti-Inflammatory Activity of Pyrazoloquinoline Derivatives
Compound | Substituents | IC₅₀ (NO Inhibition) | Cytotoxicity (10 µM) |
---|---|---|---|
2a | 4-Phenylamino | 0.39 µM | 9% cell survival |
2i | 4-(4-Hydroxyphenylamino) | 0.42 µM | 35% cell survival |
Target Compound (Predicted) | 4-Ethylphenyl, Benzyl | N/A | Likely moderate |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.